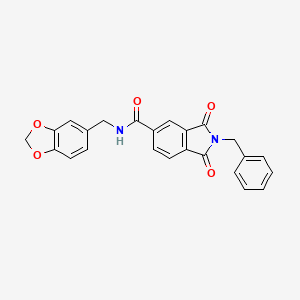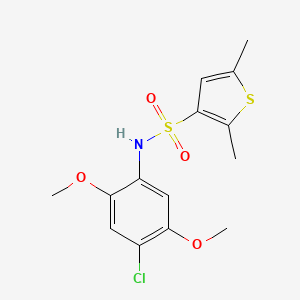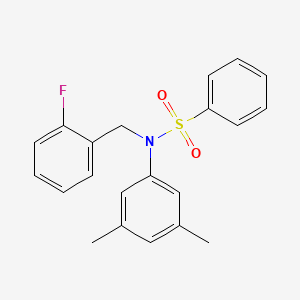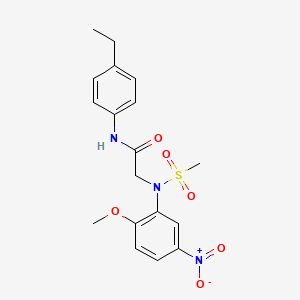![molecular formula C14H15N7O3S B3505770 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B3505770.png)
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Overview
Description
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, nitroimidazole compounds, and tetrazole precursors. Common synthetic routes could involve:
- Nucleophilic substitution reactions
- Cyclization reactions to form the tetrazole ring
- Sulfanyl group introduction under controlled conditions
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Continuous flow reactors for better control of reaction parameters
- Catalysts to enhance reaction rates
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The methoxy group can be demethylated.
Substitution: The sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, alkylating agents
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted tetrazoles
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological pathways
Medicine: Potential therapeutic agent due to its structural features
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating their function
Interfering with DNA or RNA: Affecting gene expression or replication
Modulating signaling pathways: Altering cellular responses
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYPHENYL)-2-NITRO-1-PROPENE: A related compound with a nitro group and methoxyphenyl group
5-NITROIMIDAZOLE DERIVATIVES: Compounds with similar nitroimidazole moieties
TETRAZOLE DERIVATIVES: Compounds with similar tetrazole rings
Uniqueness
1-(2-METHOXYPHENYL)-5-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3S/c1-10-15-9-13(21(22)23)19(10)7-8-25-14-16-17-18-20(14)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCUALRIFBFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCSC2=NN=NN2C3=CC=CC=C3OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3505688.png)

![2-[4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B3505704.png)

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3505725.png)
![4-[4-Morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3505739.png)

![N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B3505745.png)

![1-(2-FLUOROPHENYL)-4-[2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE](/img/structure/B3505752.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3505760.png)
![N-benzyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3505777.png)
![1-(2,3-Dimethylphenyl)-3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]thiourea](/img/structure/B3505785.png)
